![molecular formula C24H28N4O3 B2491084 5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775311-54-0](/img/structure/B2491084.png)
5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound falls within a category of molecules that have been studied for their potential pharmacological activities, particularly as inhibitors and for their anticancer properties. The synthesis and study of such compounds involve advanced techniques in organic chemistry and molecular biology, aiming to understand their interaction with biological targets.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting with the preparation of core structures followed by functionalization through various organic reactions. These processes often require precise conditions, including specific temperatures, catalysts, and solvents, to achieve high yields and purity (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is determined using techniques like X-ray crystallography, NMR spectroscopy, and molecular docking studies. These analyses reveal the conformation, stability, and potential binding sites of the molecules, providing insights into their interaction with biological targets (Karayel, 2021).
Wissenschaftliche Forschungsanwendungen
Molecular Stabilities and Cancer Research
A study by Karayel (2021) explored the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives, which include compounds structurally similar to the triazole of interest. These compounds were analyzed using density functional theory and molecular docking, indicating their potential in anti-cancer activity, particularly in relation to the EGFR binding pocket (Karayel, 2021).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities. The study highlights the potential of these compounds, including those structurally similar to the chemical , in combating various microorganisms (Bektaş et al., 2007).
5-HT2 Antagonist Activity
Watanabe et al. (1992) focused on synthesizing bicyclic triazole derivatives for 5-HT2 and alpha 1 receptor antagonist activity. These derivatives, including those similar to the specified triazole, showed promising results in antagonist activity, particularly relevant in the context of central nervous system disorders (Watanabe et al., 1992).
Lipase and α-Glucosidase Inhibition
In a study conducted by Bekircan et al. (2015), novel heterocyclic compounds derived from triazoles were synthesized and tested for their lipase and α-glucosidase inhibition. This research is indicative of the potential of triazole compounds in therapeutic applications related to metabolic disorders (Bekircan et al., 2015).
Anticancer Evaluation
A separate study by Bekircan et al. (2008) synthesized and evaluated the anticancer activities of new triazole derivatives. This further demonstrates the role of such compounds in exploring new avenues for cancer treatment (Bekircan et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could be vast and would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for various applications in medicinal chemistry, given the presence of biologically active functional groups .
Eigenschaften
IUPAC Name |
3-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-3-17-4-8-20(9-5-17)23(29)27-14-12-19(13-15-27)22-25-26-24(30)28(22)16-18-6-10-21(31-2)11-7-18/h4-11,19H,3,12-16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBPTKRWJMGAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

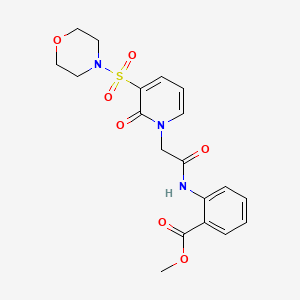

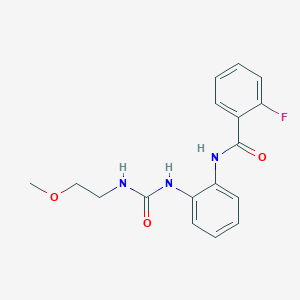
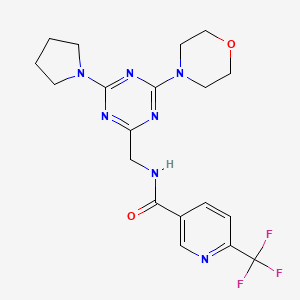
![3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/no-structure.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)
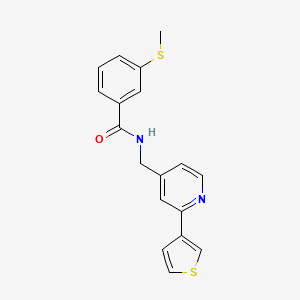
![N-{[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2491012.png)
![(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2491013.png)
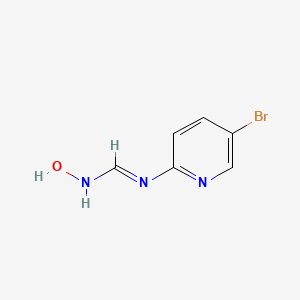

![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)
![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea](/img/structure/B2491021.png)
![2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2491024.png)